molecular formula C25H23N5O6S B11559966 N-[2-(Benzylsulfanyl)-1-{N'-[(1E)-1-phenylethylidene]hydrazinecarbonyl}ethyl]-3,5-dinitrobenzamide

N-[2-(Benzylsulfanyl)-1-{N'-[(1E)-1-phenylethylidene]hydrazinecarbonyl}ethyl]-3,5-dinitrobenzamide

Cat. No.: B11559966
M. Wt: 521.5 g/mol
InChI Key: IWIXSJUVUJYPTA-WPWMEQJKSA-N
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Description

N-[2-(Benzylsulfanyl)-1-{N’-[(1E)-1-phenylethylidene]hydrazinecarbonyl}ethyl]-3,5-dinitrobenzamide is a complex organic compound with a unique structure that includes benzylsulfanyl, phenylethylidene, hydrazinecarbonyl, and dinitrobenzamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(Benzylsulfanyl)-1-{N’-[(1E)-1-phenylethylidene]hydrazinecarbonyl}ethyl]-3,5-dinitrobenzamide typically involves multiple steps, including the formation of intermediate compounds. The process may start with the preparation of the benzylsulfanyl group, followed by the introduction of the phenylethylidene and hydrazinecarbonyl groups. The final step involves the incorporation of the dinitrobenzamide moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are carefully controlled to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[2-(Benzylsulfanyl)-1-{N’-[(1E)-1-phenylethylidene]hydrazinecarbonyl}ethyl]-3,5-dinitrobenzamide can undergo various chemical reactions, including:

    Oxidation: The benzylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups can be reduced to amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzylic position.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the specific reaction being performed.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted derivatives of the original compound.

Scientific Research Applications

N-[2-(Benzylsulfanyl)-1-{N’-[(1E)-1-phenylethylidene]hydrazinecarbonyl}ethyl]-3,5-dinitrobenzamide has a wide range of scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[2-(Benzylsulfanyl)-1-{N’-[(1E)-1-phenylethylidene]hydrazinecarbonyl}ethyl]-3,5-dinitrobenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzylsulfanyl derivatives, phenylethylidene derivatives, and dinitrobenzamide derivatives. Examples include:

  • N-(1-Benzylsulfanyl-2,2,2-trichloro-ethyl)-benzamide
  • N-(2-Benzylsulfanyl-1-{N’-[(1E)-1-phenylethylidene]hydrazinecarbonyl}ethyl)-4-nitrobenzamide

Uniqueness

N-[2-(Benzylsulfanyl)-1-{N’-[(1E)-1-phenylethylidene]hydrazinecarbonyl}ethyl]-3,5-dinitrobenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C25H23N5O6S

Molecular Weight

521.5 g/mol

IUPAC Name

N-[3-benzylsulfanyl-1-oxo-1-[(2E)-2-(1-phenylethylidene)hydrazinyl]propan-2-yl]-3,5-dinitrobenzamide

InChI

InChI=1S/C25H23N5O6S/c1-17(19-10-6-3-7-11-19)27-28-25(32)23(16-37-15-18-8-4-2-5-9-18)26-24(31)20-12-21(29(33)34)14-22(13-20)30(35)36/h2-14,23H,15-16H2,1H3,(H,26,31)(H,28,32)/b27-17+

InChI Key

IWIXSJUVUJYPTA-WPWMEQJKSA-N

Isomeric SMILES

C/C(=N\NC(=O)C(CSCC1=CC=CC=C1)NC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-])/C3=CC=CC=C3

Canonical SMILES

CC(=NNC(=O)C(CSCC1=CC=CC=C1)NC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-])C3=CC=CC=C3

Origin of Product

United States

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